

Spectroscopic Profile of 2,4-Dimethylbenzyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylbenzyl chloride

Cat. No.: B1294489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethylbenzyl chloride** (CAS No. 824-55-5), a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a logical workflow for analysis.

Mass Spectrometry

Mass spectrometry of **2,4-Dimethylbenzyl chloride** is typically performed using electron ionization (EI). The resulting mass spectrum is characterized by a prominent molecular ion peak and a specific fragmentation pattern that aids in structural elucidation.

Table 1: Mass Spectrometry Data for **2,4-Dimethylbenzyl Chloride**

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₁ Cl	[1]
Molecular Weight	154.64 g/mol	[1]
Ionization Mode	Electron Ionization (EI)	[2]
m/z of Top Peak	119	[1]

The base peak at m/z 119 corresponds to the loss of a chlorine radical, forming the stable 2,4-dimethylbenzyl cation.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,4-Dimethylbenzyl chloride** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum provides key information about the aromatic ring, alkyl substituents, and the chloromethyl group.

Table 2: Infrared (IR) Spectroscopy Peak Table for **2,4-Dimethylbenzyl Chloride**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3000-2850	C-H stretch (aromatic and alkyl)	Strong
~1615, 1505	C=C stretch (aromatic ring)	Medium
~1450	CH ₂ bend (scissoring)	Medium
~815	C-H out-of-plane bend (aromatic)	Strong
~680	C-Cl stretch	Medium

Note: The IR spectrum for **2,4-Dimethylbenzyl chloride** is available on the NIST WebBook.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of **2,4-Dimethylbenzyl chloride**, providing information on the chemical environment of each proton and carbon atom.

Note: As of the latest update, publicly available, peer-reviewed ¹H and ¹³C NMR datasets with complete peak assignments for **2,4-Dimethylbenzyl chloride** are limited. The following tables are based on predicted values and data from analogous compounds. Experimental verification is recommended.

Table 3: Predicted ¹H NMR Spectral Data for **2,4-Dimethylbenzyl Chloride** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.0	m	3H	Aromatic protons (H-3, H-5, H-6)
~4.5	s	2H	Methylene protons (-CH ₂ Cl)
~2.3	s	3H	Methyl protons (C4-CH ₃)
~2.2	s	3H	Methyl protons (C2-CH ₃)

Table 4: Predicted ¹³C NMR Spectral Data for **2,4-Dimethylbenzyl Chloride** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~138	Aromatic C (quaternary, C-2 or C-4)
~137	Aromatic C (quaternary, C-1)
~136	Aromatic C (quaternary, C-4 or C-2)
~131	Aromatic CH (C-6)
~129	Aromatic CH (C-5)
~127	Aromatic CH (C-3)
~46	Methylene C (-CH ₂ Cl)
~21	Methyl C (C4-CH ₃)
~19	Methyl C (C2-CH ₃)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

Mass Spectrometry (Electron Ionization)

- **Sample Preparation:** Dissolve a small amount of **2,4-Dimethylbenzyl chloride** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.
- **Ionization:** Subject the sample to a beam of electrons (typically 70 eV) in the ion source.
- **Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Blank Measurement:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small drop of neat **2,4-Dimethylbenzyl chloride** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- **Data Processing:** Perform a background correction on the acquired spectrum.

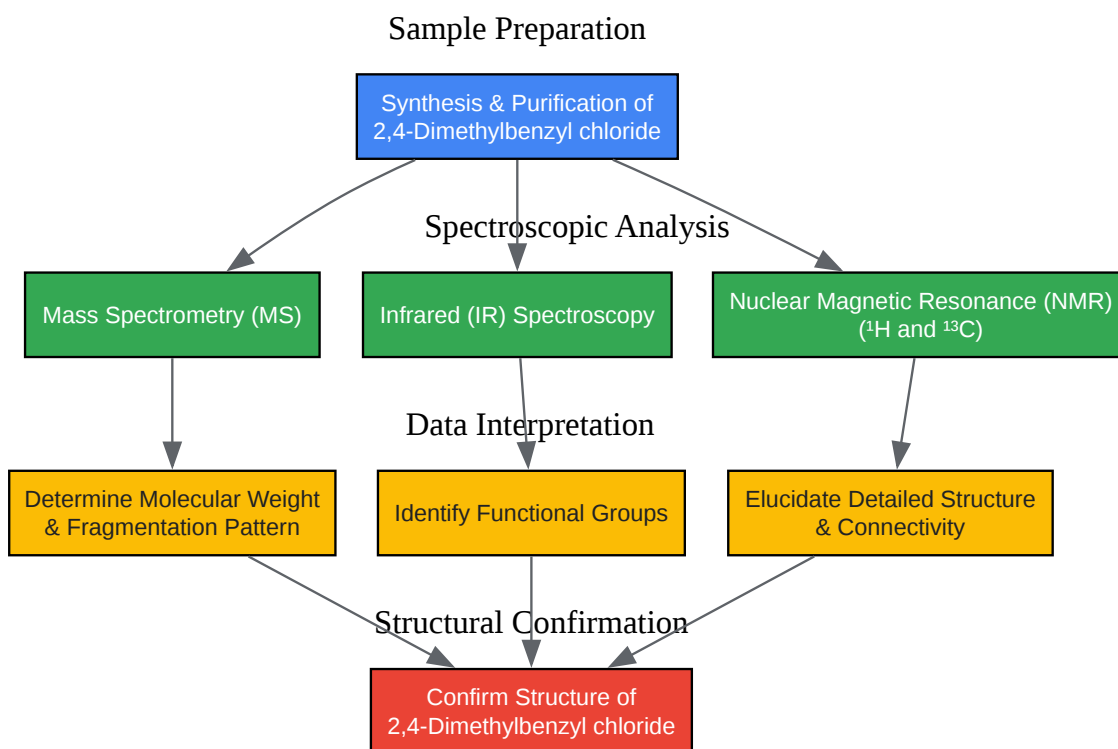
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Dimethylbenzyl chloride** in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

- ^{13}C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling, using optimized parameters for signal-to-noise.
- Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale to the TMS signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,4-Dimethylbenzyl chloride**.



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